molecular formula C15H17F2N3O2 B7574293 N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No. B7574293
M. Wt: 309.31 g/mol
InChI Key: XZZZRYBQKVWYAB-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DFP-10825 is a pyrrolidine derivative and has been found to have significant biological activity, making it an attractive candidate for further investigation.

Mechanism of Action

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide is believed to work by inhibiting the activity of certain enzymes, specifically those involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and other physiological processes. By inhibiting the biosynthesis of prostaglandins, this compound may be able to reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to inhibit the proliferation of certain cancer cells. It has also been shown to have antioxidant properties, which could make it useful in studies related to oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide in lab experiments is its specificity for certain enzymes. This can make it a useful tool for studying enzyme function. Additionally, its anti-inflammatory and antioxidant properties could make it useful in studies related to these processes. One limitation of using this compound is that it may not be effective in all experimental systems, and further investigation is needed to determine its full range of applications.

Future Directions

There are several potential future directions for research involving N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide. One area of interest is its potential as a tool for studying enzyme function. Additionally, its anti-inflammatory and antioxidant properties could make it useful in the development of new treatments for inflammatory and oxidative stress-related diseases. Further investigation is also needed to determine its potential as an anticancer agent.

Synthesis Methods

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-difluorobenzylamine with 3-pyrrolidinone to yield the intermediate, N-(2,4-difluorophenyl)pyrrolidin-3-amine. This intermediate is then reacted with 5-oxopyrrolidine-2-carboxylic acid to yield this compound.

Scientific Research Applications

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide has been found to have potential applications in scientific research. It has been investigated for its ability to inhibit the activity of certain enzymes, making it a potential tool for studying enzyme function. Additionally, this compound has been found to have anti-inflammatory properties, which could make it useful in studies related to inflammation.

properties

IUPAC Name

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2/c16-9-1-3-13(11(17)7-9)20-6-5-10(8-20)18-15(22)12-2-4-14(21)19-12/h1,3,7,10,12H,2,4-6,8H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZZRYBQKVWYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2CCN(C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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